N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride
Description
N-[(1R,2S)-2-Phenylcyclopropyl]piperidin-4-amine hydrochloride is a chiral amine salt featuring a piperidine core substituted with a phenylcyclopropyl group. The compound’s stereochemistry (1R,2S) is critical for its biological activity, particularly in targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer epigenetics . Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;/h1-5,12-16H,6-10H2;1H/t13-,14+;/m0./s1 |
InChI Key |
LBHNPOCRXUITIX-LMRHVHIWSA-N |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines in good to excellent yields . Another method involves the reductive amination of amines with aldehydes or ketones, followed by the reduction of the imine group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes . This method is efficient and can be scaled up smoothly, showcasing its utility in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reductive amination is a common reaction involving this compound, where the imine group is reduced to form the amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reductive amination typically involves reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reductive amination results in the formation of the corresponding amine.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride may have efficacy in treating various CNS disorders, including:
- Alzheimer's Disease : The compound has been studied for its potential to inhibit certain pathways involved in neurodegeneration, which could lead to therapeutic strategies for Alzheimer's disease .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through caspase pathways. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 (vulvar epidermal carcinoma) | 5.0 | Apoptosis induction via caspase activation |
This suggests its potential as an anticancer agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria. This property indicates its potential use in developing new antibiotics, especially in an era of increasing antibiotic resistance .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Initial toxicological studies indicate minimal toxicity at therapeutic doses, but further research is necessary to fully understand its safety profile .
Case Study 1: Antitumor Effects
A study evaluated the effects of this compound on A431 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting its utility as a potential cancer therapy .
Case Study 2: Antimicrobial Activity
Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. It was particularly effective against Staphylococcus aureus, suggesting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it is effective in the treatment of major depression, dysthymic disorder, and atypical depression . It also interacts with trypsin-1, a target involved in its pharmacological effects.
Comparison with Similar Compounds
Structural Modifications and Target Specificity
The table below summarizes key analogs and their distinguishing features:
Stereochemical and Isotopic Considerations
- Stereochemistry : The (1R,2S) configuration in the target compound is essential for LSD1 binding, as mirrored in its cyclohexane diamine analog . Cis/trans isomerism in cyclopropane derivatives (e.g., Example 4 vs. 5 in ) significantly impacts biological activity .
- Deuterated Analogs : GSK LSD1 Dihydrochloride-d4 retains the parent compound’s activity while offering improved metabolic stability for pharmacokinetic studies .
Biological Activity
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and detailed findings from various studies.
- Molecular Formula : C16H22ClN
- Molecular Weight : 273.81 g/mol
- CAS Number : 1807938-05-1
This compound primarily acts as a selective antagonist for certain neurotransmitter receptors. Its structure allows it to interact with the serotonin (5-HT) receptor family, particularly the 5-HT_2C receptor, which is implicated in mood regulation and appetite control .
Biological Activity
-
Antidepressant Effects :
- In preclinical studies, this compound has shown promising antidepressant-like effects in animal models. It enhances serotonin signaling, which is crucial for mood regulation.
- A study demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors in rodents, suggesting its potential as an antidepressant agent .
-
Antitumor Activity :
- Preliminary investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells.
- The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
-
Neuroprotective Properties :
- Research has suggested that this compound may provide neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
- In vitro studies showed that it could protect against glutamate-induced excitotoxicity, a common pathway involved in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant-Like Effects
In a controlled study involving rodents subjected to chronic mild stress, administration of this compound led to a marked improvement in behavioral assays such as the forced swim test and sucrose preference test. These results suggest that the compound effectively alleviates symptoms of depression.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this decrease was associated with increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
